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Compound of Interest

Compound Name: Allylamine, 1,1-dimethyl-

Cat. No.: B15095344

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for N,N-
dimethylallylamine (CsH11N), a valuable building block in organic synthesis. The following
sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry
(MS) data, along with generalized experimental protocols for acquiring such spectra.

Spectroscopic Data Summary

The empirical formula for N,N-dimethylallylamine is CsH11N, with a molecular weight of 85.15
g/mol .[1] The spectroscopic data presented below are crucial for its identification and
characterization in various research and development applications.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The *H
and 3C NMR data for N,N-dimethylallylamine are summarized below.

1H NMR (Proton NMR) Data
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. . Coupling
. Chemical Shift L .
Signal Multiplicity Constant (J, Assighment
(Pppm)
Hz)
J(A,B) = 17.3,
A 5.833 ddt J(A,C) =9.7, -CH=
J(AD) = 6.4
B 5.14 d J(AB)=17.3 =CHz (trans)
C 5.10 d J(A,C)=9.7 =CH: (cis)
D 2.910 d J(AD)=6.4 -CH2-N
E 2.219 s -N(CHs)2

s: singlet, d: doublet, ddt: doublet of doublets of triplets
13C NMR (Carbon NMR) Data

While a complete, explicitly published list of 23C NMR chemical shifts for N,N-dimethylallylamine
is not readily available in the searched literature, typical chemical shift ranges for similar
structural motifs can be predicted. Carbons directly attached to the nitrogen in aliphatic amines
generally appear in the 10-65 ppm region.[2]

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The
characteristic IR absorption bands for N,N-dimethylallylamine are presented below.
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Wavenumber (cm~?) Intensity Assignment

~3080 Medium =C-H stretch

~2970, ~2860, ~2820 Strong C-H stretch (aliphatic)
~1645 Medium C=C stretch

~1450 Medium CH:z bend

~1260 Strong C-N stretch

~995, ~915 Strong =C-H bend (out-of-plane)

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a
compound. For N,N-dimethylallylamine, the key mass spectral data are as follows:

m/z Relative Intensity (%) Assignment

85 40.5 [M]* (Molecular lon)

84 24.6 [M-H]*

70 11.3 [M-CHs]*

58 100 [CH2=N(CHs)z]* (Base Peak)
42 41.9 [C3He]* or [C2HaN]*

41 23.5 [C3Hs]*

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data
presented above. These protocols are based on standard laboratory practices for the analysis
of liquid amine samples.

NMR Spectroscopy (*H and **C)
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o Sample Preparation: A solution of N,N-dimethylallylamine is prepared by dissolving
approximately 5-20 mg of the compound in about 0.5-0.7 mL of a deuterated solvent (e.g.,
chloroform-d, CDCIs). A small amount of tetramethylsilane (TMS) is added as an internal
standard (O ppm).

 Instrument Setup: The NMR spectrometer is tuned and shimmed for the specific probe and
solvent used.

o Data Acquisition:

o For 'H NMR, a standard pulse sequence is used to acquire the spectrum. Key parameters
include the spectral width, acquisition time, and relaxation delay.

o For 3C NMR, a proton-decoupled pulse sequence is typically employed to simplify the
spectrum. A larger number of scans is usually required due to the lower natural abundance
of the 13C isotope.

o Data Processing: The acquired free induction decay (FID) is Fourier transformed, and the
resulting spectrum is phase-corrected and baseline-corrected. The chemical shifts are
referenced to the TMS signal.

Fourier Transform Infrared (FTIR) Spectroscopy

o Sample Preparation: For a liquid sample like N,N-dimethylallylamine, the spectrum can be
obtained using the neat liquid. A thin film of the sample is placed between two salt plates
(e.g., NaCl or KBr). Alternatively, an Attenuated Total Reflectance (ATR) accessory can be
used by placing a drop of the liquid directly on the ATR crystal.[3][4]

 Instrument Setup: A background spectrum of the clean, empty salt plates or ATR crystal is
recorded.

o Data Acquisition: The sample is placed in the IR beam path, and the spectrum is acquired.
Multiple scans are typically averaged to improve the signal-to-noise ratio. The spectral range
is commonly set from 4000 to 400 cm~2.[4]

» Data Processing: The sample spectrum is ratioed against the background spectrum to
generate the final absorbance or transmittance spectrum.
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Electron lonization Mass Spectrometry (EI-MS)

o Sample Introduction: A small amount of the volatile liquid sample is introduced into the mass
spectrometer, typically via a gas chromatography (GC-MS) system or a direct insertion
probe. The sample is vaporized in the ion source.

« lonization: In the ion source, the gaseous molecules are bombarded with a beam of high-
energy electrons (typically 70 eV). This causes the molecules to ionize and fragment.[5][6]

e Mass Analysis: The resulting positively charged ions are accelerated and separated based
on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight
analyzer).

o Detection: The separated ions are detected, and a mass spectrum is generated, which plots
the relative abundance of ions as a function of their m/z ratio.

Visualizations

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical
compound such as N,N-dimethylallylamine.
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A logical workflow for the spectroscopic analysis of a chemical compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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dimethylallylamine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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